Cas no 22632-10-6 (N-methylpyrimidin-4-amine)
N-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyrimidinamine,N-methyl-
- 4-(METHYLAMINO)PYRIMIDINE
- N-methylpyrimidin-4-amine
- 4(6)-methylaminopyrimidine
- 4-Acetylamino-pyrimidin
- 4-Methylamino-pyrimidin
- 4-N-Methylamino-pyrimidin
- 4-Pyrimidinamine,N-methyl
- Methyl-pyrimidin-4-yl-amin
- methyl-pyrimidin-4-yl-amine
- N-METHYL-4-PYRIMIDINAMINE
- Pyrimidine,4-(methylamino)
- BS-28219
- pyrimidin-4-yl-methylamine
- W10133
- VERCQLOBLOLFMW-UHFFFAOYSA-N
- 4-Pyrimidinamine, N-methyl- (9CI)
- SCHEMBL84648
- AB60623
- DTXSID30334209
- CS-0188247
- 4-methylaminopyrimidine
- AKOS010502461
- Pyrimidine, 4-(methylamino)-
- AM803548
- 22632-10-6
- MFCD10697837
- Z800212728
- EN300-104410
- pyrimidine, 4-methylamino-
-
- MDL: MFCD10697837
- Inchi: 1S/C5H7N3/c1-6-5-2-3-7-4-8-5/h2-4H,1H3,(H,6,7,8)
- InChI Key: VERCQLOBLOLFMW-UHFFFAOYSA-N
- SMILES: N(C)C1C=CN=CN=1
Computed Properties
- Exact Mass: 109.06400
- Monoisotopic Mass: 109.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 64.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- PSA: 41.04000
- LogP: -0.05980
N-methylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16895-250mg |
N-Methylpyrimidin-4-amine |
22632-10-6 | 95% | 250mg |
¥474.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X16895-100mg |
N-Methylpyrimidin-4-amine |
22632-10-6 | 95% | 100mg |
¥206.0 | 2024-07-18 | |
| Apollo Scientific | OR959792-1g |
N-Methylpyrimidin-4-amine |
22632-10-6 | 95% | 1g |
£244.00 | 2025-02-21 | |
| abcr | AB461768-100 mg |
4-(Methylamino)pyrimidine; . |
22632-10-6 | 100MG |
€137.40 | 2022-05-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AJ992-200mg |
N-methylpyrimidin-4-amine |
22632-10-6 | 95% | 200mg |
915.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AJ992-50mg |
N-methylpyrimidin-4-amine |
22632-10-6 | 95% | 50mg |
367.0CNY | 2021-07-10 | |
| Chemenu | CM431040-250mg |
4-Pyrimidinamine, N-methyl- (9CI) |
22632-10-6 | 95%+ | 250mg |
$67 | 2024-07-28 | |
| Chemenu | CM431040-1g |
4-Pyrimidinamine, N-methyl- (9CI) |
22632-10-6 | 95%+ | 1g |
$179 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1222514-5g |
N-Methylpyrimidin-4-amine |
22632-10-6 | 95% | 5g |
$600 | 2024-06-03 | |
| Enamine | EN300-104410-0.05g |
N-methylpyrimidin-4-amine |
22632-10-6 | 95% | 0.05g |
$60.0 | 2023-10-28 |
N-methylpyrimidin-4-amine Suppliers
N-methylpyrimidin-4-amine Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on N-methylpyrimidin-4-amine
Research Briefing on N-methylpyrimidin-4-amine (CAS: 22632-10-6) in Chemical Biology and Pharmaceutical Applications
N-methylpyrimidin-4-amine (CAS: 22632-10-6) is a pyrimidine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its methylated pyrimidine core, serves as a versatile building block in medicinal chemistry and drug discovery. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antiviral agents.
One of the most notable advancements in the study of N-methylpyrimidin-4-amine is its incorporation into novel kinase inhibitors targeting cancer-related pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, leading to the identification of a lead candidate with nanomolar potency.
In addition to its applications in oncology, N-methylpyrimidin-4-amine has shown promise in antiviral research. A recent preprint article highlighted its role as a scaffold for the development of broad-spectrum antiviral agents. The study, conducted by a team at the University of California, San Francisco, revealed that modifications to the pyrimidine ring could enhance the compound's ability to interfere with viral replication machinery. Specifically, the researchers observed significant activity against RNA viruses, including SARS-CoV-2 and influenza.
The synthetic accessibility of N-methylpyrimidin-4-amine further underscores its utility in drug discovery. A 2022 publication in Organic Letters detailed a streamlined, high-yield synthesis route for this compound, enabling its widespread use in medicinal chemistry campaigns. The authors employed a palladium-catalyzed cross-coupling reaction to achieve the desired product with excellent purity and scalability, addressing previous challenges associated with its preparation.
Beyond its direct applications, N-methylpyrimidin-4-amine has also been investigated as a tool compound in chemical biology. Researchers have leveraged its structural features to design probes for studying protein-ligand interactions. For instance, a recent study in ACS Chemical Biology described the development of a fluorescently labeled derivative of N-methylpyrimidin-4-amine, which was used to visualize kinase activity in live cells. This approach provided valuable insights into the spatiotemporal dynamics of kinase signaling pathways.
Despite these promising developments, challenges remain in the optimization of N-methylpyrimidin-4-amine-based therapeutics. Issues such as metabolic stability and off-target effects need to be addressed through further medicinal chemistry efforts. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a focal point in chemical biology and pharmaceutical research in the coming years.
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